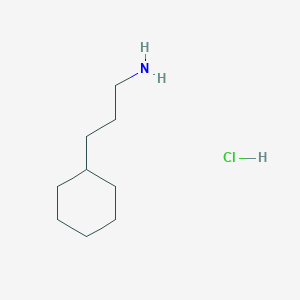

3-Cyclohexylpropanamine hydrochloride

Description

Properties

IUPAC Name |

3-cyclohexylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDZKTKJSBYACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product Yield & Purity |

|---|---|---|---|---|

| 1 | Oxidation | Cinnamic acid, NaOH (alkaline), Ag/C catalyst | 40 °C, oxygen or air ventilation | >96% conversion of cinnamic acid |

| 2 | Hydrogenation | Ru/C catalyst, H2 gas, 2 MPa, 125 °C | 4–5 hours, acidification to pH 2–3 | 90–92.5% yield, 96–97.5% purity |

- Details : In alkaline aqueous solution, cinnamic acid is oxidized with oxygen in the presence of silver-carbon catalyst to form a cinnamate mixture without the need for purification. This mixture is directly subjected to hydrogenation using ruthenium on carbon catalyst under hydrogen pressure and elevated temperature. The final acid is isolated by acidification and organic phase separation, yielding high-purity 3-cyclohexylpropionic acid.

Conversion of 3-Cyclohexylpropionic Acid to 3-Cyclohexylpropanamine

The amination of 3-cyclohexylpropionic acid or its derivatives to form the corresponding amine is typically achieved by reduction or substitution reactions. While direct methods for this compound are less commonly detailed, general synthetic strategies for similar propanamine derivatives provide guidance.

General Amination via Reduction of Amides or Nitriles

- Reduction of amides or nitriles derived from 3-cyclohexylpropionic acid can yield the corresponding amine.

- Catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride) are standard methods.

- The resulting amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Alkylation of Amines

A related approach involves alkylation of cyclohexylamine with appropriate alkyl halides or epoxides:

| Method | Description | Key Conditions |

|---|---|---|

| Reaction with epichlorohydrin | Cyclohexylamine reacts with epichlorohydrin to form amino alcohol intermediates, followed by hydrolysis and salt formation | 0–5 °C addition, alkaline hydrolysis pH 10–12, recrystallization for purity |

| Alkylation of alkali metal salt | Hydroxy intermediate treated with alkali metal hydride to form alkali metal salt, then reacted with alkyl halide | Sodium hydride or potassium hydride, equimolar reactants |

- This method is common for preparing 3-substituted propanamines and can be adapted for 3-cyclohexylpropanamine derivatives.

Direct Preparation of this compound

Though specific detailed protocols for this compound are scarce, the following approach is supported by chemical suppliers and literature:

Typical Synthetic Route

- Starting Material : Cyclohexylamine

- Intermediate Formation : Reaction with epichlorohydrin to form 2-amino-3-cyclohexylpropan-1-ol

- Conversion : Hydrolysis and treatment with hydrochloric acid to yield the hydrochloride salt

Critical Parameters for High Purity

| Parameter | Optimal Range/Condition | Effect on Product Purity |

|---|---|---|

| Temperature | 0–5 °C during epichlorohydrin addition | Minimizes side reactions and impurities |

| pH | 10–12 during hydrolysis | Ensures complete epoxide ring opening |

| Purification | Recrystallization from ethanol/water | Achieves >98% purity by removing impurities |

| Solvent | Water, ethanol, or mixed solvents | Facilitates reaction and purification steps |

- The hydrochloride salt is typically isolated as a crystalline solid with high water solubility and moderate hygroscopicity. Proper storage under dry conditions is recommended.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Catalysts/Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 3-Cyclohexylpropionic acid synthesis | Oxidation of cinnamic acid + hydrogenation | Ag/C catalyst, Ru/C catalyst | 40 °C oxidation, 125 °C hydrogenation, 2 MPa H2 | 90–92.5% yield, 96–97.5% purity | No post-treatment needed after oxidation |

| Amination to 3-cyclohexylpropanamine | Reduction of amides/nitriles or alkylation of amines | LiAlH4, NaH, KH, epichlorohydrin | Controlled temperature, alkaline pH | High purity (>98%) after recrystallization | Epichlorohydrin route preferred for direct amine formation |

| Hydrochloride salt formation | Treatment with HCl | HCl (aqueous or gas) | Room temperature | Crystalline solid, stable at RT | High solubility in water, moderate hygroscopicity |

Research Findings and Practical Considerations

- The oxidation-hydrogenation route for 3-cyclohexylpropionic acid is industrially attractive due to high yield, minimal purification, and cost efficiency.

- The epichlorohydrin route to this compound allows precise control over stereochemistry and purity, critical for pharmaceutical applications.

- Alkali metal hydride-mediated substitution reactions provide an alternative for preparing 3-substituted propanamines with good yields and selectivity.

- Stability and solubility data indicate that this compound is best handled as a dry crystalline salt stored under inert, low-humidity conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-Cyclohexylpropanamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of various amine derivatives.

Biology: In studies involving the modulation of biological pathways and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Used in the manufacturing of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Cyclohexyl vs. Arylcyclohexylamine Derivatives: 3-Fluoro Deschloroketamine (3-FDCK) and Methoxisopropamine feature aryl-substituted cyclohexanone rings, enhancing their affinity for NMDA receptors compared to the simpler cyclohexylpropanamine structure .

- Halogenation Effects : Chlorprothixene’s chlorine atom increases electronegativity, enhancing interactions with hydrophobic pockets in therapeutic targets (e.g., dopamine receptors) .

Critical Analysis of Divergences

- Purity Variability : While 3-FDCK and Methoxisopropamine are ≥98% pure, 2-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl is only 95% pure, which could affect experimental reproducibility .

- Therapeutic vs. Research Use : Chlorprothixene’s clinical application contrasts with the research-only status of arylcyclohexylamines, underscoring differences in safety profiles and regulatory oversight .

Biological Activity

3-Cyclohexylpropanamine hydrochloride is a compound with significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyl amine characterized by the molecular formula and exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Its structure consists of a cyclohexyl group attached to a propanamine backbone, which contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound's mechanism involves:

- Binding Affinity : It has been shown to interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways.

- Allosteric Modulation : Research indicates that this compound may act as a negative allosteric modulator, affecting the efficacy and affinity of orthosteric ligands like dopamine. This modulation can lead to decreased potency and altered signaling pathways in cellular systems .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Interaction | Modulates dopamine receptor activity, potentially influencing mood and behavior. |

| Antidepressant Potential | Preliminary studies suggest interactions with serotonin receptors, indicating potential antidepressant effects. |

| Cytotoxic Effects | Exhibits cytotoxicity in certain cancer cell lines, warranting further investigation for therapeutic applications. |

Case Studies and Research Findings

-

Dopaminergic Modulation :

- A study assessed the compound's effect on dopamine signaling using cAMP assays. Results indicated that this compound negatively modulated dopamine efficacy, leading to reduced cellular responses at varying concentrations .

- The binding affinity for dopamine receptors was quantified, revealing a value of approximately 13 μM, indicating moderate interaction strength .

-

Neuropharmacological Studies :

- Research exploring the compound's potential antidepressant effects involved evaluating its binding affinity at serotonin receptors. Initial findings suggest it may enhance serotonin activity, promoting mood elevation in preclinical models.

- Further pharmacological assessments are necessary to confirm these interactions and elucidate the underlying mechanisms.

-

Cytotoxicity Assays :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.

- The compound's mechanism in inducing apoptosis or inhibiting proliferation requires detailed exploration through additional assays.

Q & A

Q. What are the established synthetic routes for 3-cyclohexylpropanamine hydrochloride, and what analytical methods validate its purity?

The synthesis of this compound typically involves cyclohexyl group introduction via alkylation or reductive amination. For example, a cyclopropane-containing analog (structurally related) can be synthesized through cyclopropanation of a phenylmagnesium bromide precursor followed by reduction and salt formation . Key steps include:

- Oxidation/Reduction : Use of agents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) to modify intermediates .

- Purification : Recrystallization or chromatography to isolate the hydrochloride salt.

- Characterization : NMR (¹H/¹³C) to confirm cyclohexyl and propanamine moieties, HPLC for purity (>98%), and mass spectrometry (MS) to verify molecular weight .

Q. What are the primary biological targets or mechanisms studied for 3-cyclohexylpropanamine derivatives?

While direct data on this compound is limited, structurally related compounds (e.g., arylcyclohexylamines) are investigated as ligands for neurotransmitter receptors. For example:

- Receptor Binding : Cyclohexylamine derivatives may interact with NMDA or σ receptors, validated via radioligand displacement assays .

- Enzyme Inhibition : Amino acid derivatives (e.g., 3-amino-2-(cyclopropylmethyl)propanoic acid HCl) act as protease inhibitors, assessed through enzymatic kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound analogs?

Discrepancies in NMR signals (e.g., cyclohexyl proton splitting patterns) may arise from conformational flexibility or salt-form variability. Strategies include:

- Variable Temperature (VT) NMR : To assess dynamic conformational changes in the cyclohexyl ring .

- X-ray Crystallography : To correlate solid-state structure with solution-phase spectral data .

- Computational Modeling : Density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

Key challenges in scale-up include byproduct formation and salt stability. Recommendations:

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for Grignard or alkylation steps, reducing side reactions .

- Salt Screening : Test counterions (e.g., HCl vs. HBr) to enhance crystallinity and yield .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. How do storage conditions (e.g., temperature, humidity) affect the stability of this compound?

The compound’s amine group and hydrochloride salt make it hygroscopic and prone to decomposition. Stability protocols:

- Storage : -20°C in airtight, desiccated containers to prevent hydrolysis .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., cyclohexanol from oxidation) .

Q. What methodologies are used to assess the compound’s potential toxicity in preclinical studies?

While toxicity data for 3-cyclohexylpropanamine HCl is scarce, standard approaches for analogs include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.